![molecular formula C27H23N3O2S B2690475 4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 681269-57-8](/img/structure/B2690475.png)
4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-benzoylbenzoic acid with 4-hydroxy-3,5-dimethylaniline in the presence of a coupling reagent . The resulting product is then purified through recrystallization to obtain the pure compound .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It contains a benzoyl group attached to a thieno[3,4-c]pyrazole ring, which is further substituted with a dimethylphenyl group .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can be converted into the corresponding pyridazinone derivatives upon treatment with N2H4 in boiling ethanol .Scientific Research Applications
Synthesis and Biological Evaluation
Research on compounds structurally related to 4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has primarily focused on their synthesis and biological activities. For instance, Fahim and Shalaby (2019) explored the synthesis of various benzene sulfonamide derivatives and evaluated their antitumor activity against cell lines like HepG2 and MCF-7. This study highlights the potential of such compounds in antitumor applications (Fahim & Shalaby, 2019).
Antimicrobial Properties
Another significant area of research is the investigation of antimicrobial properties. Elmagd et al. (2017) utilized thiosemicarbazide derivatives, closely related to the chemical structure of interest, as precursors for synthesizing various heterocyclic compounds, demonstrating their antimicrobial activity (Elmagd et al., 2017). Bildirici, Şener, and Tozlu (2007) also synthesized derivatives from a similar starting material and evaluated their antibacterial activities, highlighting the potential for developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Molecular Docking and Antioxidant Activities
Flefel et al. (2018) investigated novel pyridine derivatives, closely related in structure, for their antimicrobial and antioxidant activities. This study included in silico molecular docking screenings, suggesting the compounds' potential as binding agents to target proteins (Flefel et al., 2018).
Synthesis of Novel Compounds for Biological Applications
Saeed et al. (2015) reported the synthesis of different substituted benzamides and their screening against various enzymes, indicating their potential for binding nucleotide protein targets. This research opens up possibilities for further applications in medicinal chemistry (Saeed et al., 2015).
Chemical Reactivity and Synthesis Methodologies
Holzer and Hahn (2003) focused on the synthesis of substituted isoxazoles from corresponding hydroxypyrazoles, providing insight into the chemical reactivity and methodologies for synthesizing structurally related compounds (Holzer & Hahn, 2003).
Safety And Hazards
properties
IUPAC Name |
4-benzoyl-N-[2-(3,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-17-8-13-22(14-18(17)2)30-26(23-15-33-16-24(23)29-30)28-27(32)21-11-9-20(10-12-21)25(31)19-6-4-3-5-7-19/h3-14H,15-16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKIIIFCBFZPTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.